molecular formula C16H16ClNOS B11640950 [5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione

[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione

Cat. No.: B11640950
M. Wt: 305.8 g/mol
InChI Key: LTRCXISQOXRLRM-UHFFFAOYSA-N
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Description

1-[5-(2-chlorophenyl)furan-2-carbothioyl]piperidine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 2-chlorophenyl group and a piperidine ring attached via a carbothioyl linkage

Preparation Methods

The synthesis of 1-[5-(2-chlorophenyl)furan-2-carbothioyl]piperidine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylacetic acid and furfural, under acidic conditions.

    Introduction of the carbothioyl group: The carbothioyl group can be introduced by reacting the furan derivative with thiophosgene or a similar reagent.

    Attachment of the piperidine ring: The final step involves the nucleophilic substitution reaction between the carbothioyl-substituted furan and piperidine under basic conditions.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-[5-(2-chlorophenyl)furan-2-carbothioyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(2-chlorophenyl)furan-2-carbothioyl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[5-(2-chlorophenyl)furan-2-carbothioyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-[5-(2-chlorophenyl)furan-2-carbothioyl]piperidine can be compared with similar compounds such as:

    1-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperidine: This compound has an additional chlorine atom on the phenyl ring, which may alter its chemical reactivity and biological activity.

    1-[5-(2-chlorophenyl)furan-2-carbonyl]piperidine-3-carboxamide: This compound features a carbonyl group instead of a carbothioyl group, which can affect its chemical properties and interactions with biological targets.

The uniqueness of 1-[5-(2-chlorophenyl)furan-2-carbothioyl]piperidine lies in its specific substitution pattern and the presence of the carbothioyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClNOS

Molecular Weight

305.8 g/mol

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione

InChI

InChI=1S/C16H16ClNOS/c17-13-7-3-2-6-12(13)14-8-9-15(19-14)16(20)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2

InChI Key

LTRCXISQOXRLRM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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